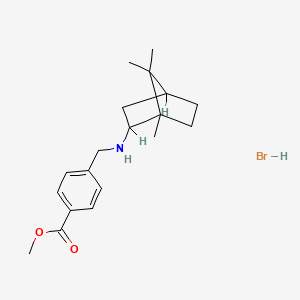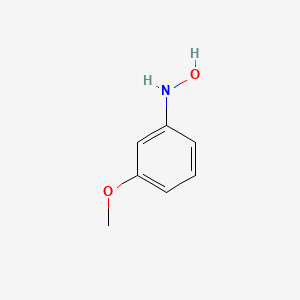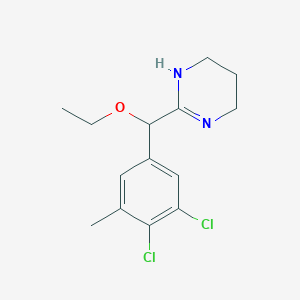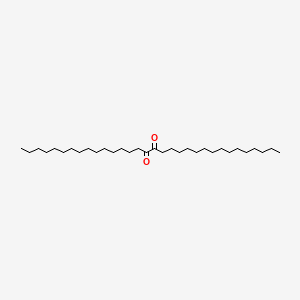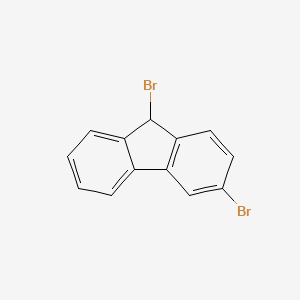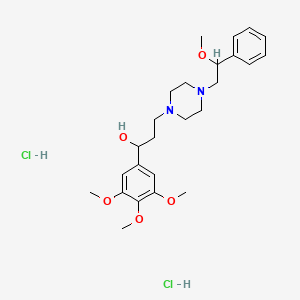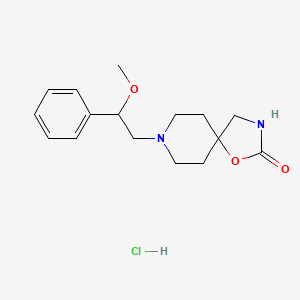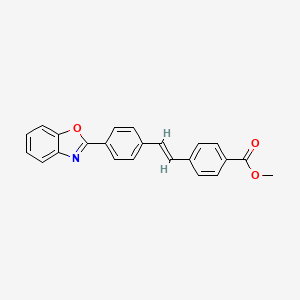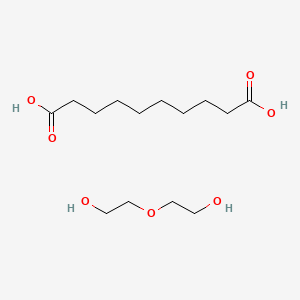
Decanedioic acid;2-(2-hydroxyethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is a compound with the molecular formula C17H36O10. It is a combination of decanedioic acid and 2-(2-hydroxyethoxy)ethanol. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with a ten-carbon chain, while 2-(2-hydroxyethoxy)ethanol is an ethylene glycol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of decanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid;2-(2-hydroxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Decanedioic acid and 2-(2-hydroxyethoxy)ethanal.
Reduction: Decanediol and 2-(2-hydroxyethoxy)ethanol.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Decanedioic acid;2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of decanedioic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid: A dicarboxylic acid with similar chemical properties but lacks the ethylene glycol derivative.
2-(2-hydroxyethoxy)ethanol: An ethylene glycol derivative without the dicarboxylic acid component.
Uniqueness
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is unique due to its combination of a dicarboxylic acid and an ethylene glycol derivative, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
25610-21-3 |
|---|---|
Fórmula molecular |
C14H28O7 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
decanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C10H18O4.C4H10O3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;5-1-3-7-4-2-6/h1-8H2,(H,11,12)(H,13,14);5-6H,1-4H2 |
Clave InChI |
AQWBQMJPLCKHPK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC(=O)O.C(COCCO)O |
Números CAS relacionados |
25610-21-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


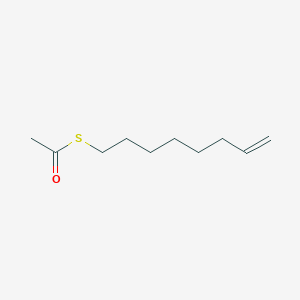
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
